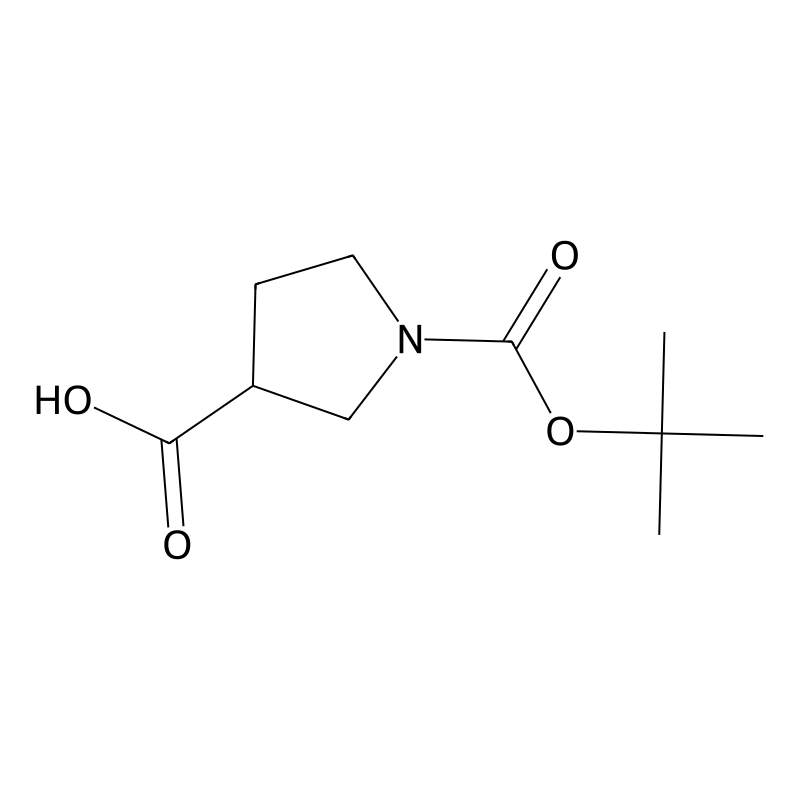

1-Boc-pyrrolidine-3-carboxylic acid

Content Navigation

- 1. General Information

- 2. 1-Boc-pyrrolidine-3-carboxylic acid: A Procurement Guide to a Core Constrained Amino Acid Building Block

- 3. Procurement Alert: Why 1-Boc-pyrrolidine-3-carboxylic acid is Not Interchangeable with Analogs

- 4. Evidence-Based Selection: Key Performance Metrics for 1-Boc-pyrrolidine-3-carboxylic acid

Unprotected pyrrolidine-3-carboxylic acid causes solubility failures and unwanted side reactions in automated peptide synthesis. 1-Boc-pyrrolidine-3-carboxylic acid eliminates these bottlenecks via its tert-butyloxycarbonyl protecting group, ensuring full compatibility with standard organic solvents (DCM, THF, DMF) and clean amide couplings.

- Enables high-yield solid/solution-phase synthesis of conformationally constrained peptides.

- Direct, validated precursor to the β-amino acid fragment of potent DPP-4 inhibitors.

- >98% purity, reliable global supply for medicinal chemistry and SAR programs.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

1-Boc-pyrrolidine-3-carboxylic acid is a non-proteinogenic, cyclic amino acid featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This structure serves as a fundamental building block in medicinal chemistry and peptide synthesis, where the pyrrolidine ring imparts a defined conformational constraint on molecular backbones. The Boc group is critical for processability, ensuring solubility in common organic solvents and enabling controlled, sequential reactions like amide bond formation by preventing unwanted side reactions of the secondary amine.

References

- [1] Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439–2504.

- [10] Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439–2504.

- [19] Taverna, M., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2296-2338.

Substituting 1-Boc-pyrrolidine-3-carboxylic acid with seemingly similar analogs can lead to critical failures in synthesis and biological activity. Using the unprotected pyrrolidine-3-carboxylic acid compromises processability, as the Boc group is essential for solubility in standard organic solvents (e.g., DCM, Chloroform) and for preventing the ring's secondary amine from causing unwanted side reactions during amide coupling. Swapping for the positional isomer, 1-Boc-proline (the 2-carboxylic acid), fundamentally alters the geometric vector of the carboxylic acid group relative to the ring, which dictates the three-dimensional structure of the final molecule and its ability to bind to biological targets. Similarly, changing the ring size to a piperidine (6-membered) or azetidine (4-membered) analog alters the bond angles and conformational rigidity of the scaffold, impacting structure-activity relationships (SAR) in drug discovery programs.

References

- [10] Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439–2504.

- [12] Mehanna, A. S. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.

- [19] Taverna, M., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2296-2338.

- [21] Koskinen, A. M., & Kumpulainen, H. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(18), 7089–7095.

Processability Advantage: Superior Solubility in Organic Solvents vs. Unprotected Analog

The N-Boc protecting group renders 1-Boc-pyrrolidine-3-carboxylic acid readily soluble in common polar organic solvents used in synthesis, such as chloroform and dichloromethane. This contrasts sharply with its unprotected parent compound, pyrrolidine-3-carboxylic acid, which exists as a zwitterion and exhibits poor solubility in these non-aqueous media, complicating its use in standard organic-phase coupling reactions.

| Evidence Dimension | Solubility in Standard Organic Solvents (e.g., Chloroform) |

| Target Compound Data | Soluble |

| Comparator Or Baseline | Pyrrolidine-3-carboxylic acid (unprotected): Poor solubility |

| Quantified Difference | Qualitatively significant difference in process compatibility |

| Conditions | Standard organic synthesis conditions |

This solubility is critical for homogeneous reaction conditions, predictable kinetics, and compatibility with automated synthesis platforms, directly impacting process efficiency and reproducibility.

Precursor Suitability: Established Role in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The pyrrolidine scaffold is a well-established core in the design of potent DPP-4 inhibitors for the treatment of type 2 diabetes. Specifically, 1-Boc-pyrrolidine-3-carboxylic acid and its derivatives serve as key precursors for constructing the chiral β-amino acid side chains that are crucial for high affinity binding to the DPP-4 enzyme active site. This contrasts with substitutes like piperidine-based acids, which would yield different scaffolds, or proline (the 2-carboxy isomer), which would result in an incorrect orientation of the critical binding moiety.

| Evidence Dimension | Precursor role in synthesis of DPP-4 inhibitors |

| Target Compound Data | Serves as a key building block for the required β-amino acid moiety in potent DPP-4 inhibitors. |

| Comparator Or Baseline | Alternative scaffolds (e.g., piperidine) or isomers (e.g., proline) which do not yield the target pharmacophore. |

| Quantified Difference | Enables synthesis of compounds with reported nanomolar IC50 values against DPP-4. |

| Conditions | Multi-step synthesis of DPP-4 inhibitor drug candidates. |

For researchers in metabolic disease, procuring this specific compound provides a direct, validated, and frequently published route to a high-value class of therapeutic targets.

Structural Impact: Defined Conformational Constraint Compared to Acyclic or Larger Ring Analogs

The five-membered pyrrolidine ring of this compound imposes significant, well-defined constraints on the peptide backbone, restricting the accessible values of the Φ (phi) dihedral angle to approximately -65°. This rigidity is a key tool for stabilizing specific secondary structures like β-turns and polyproline II helices. This level of pre-organization is not achievable with flexible, acyclic β-amino acid analogs. While larger rings like piperidine also offer constraint, the specific puckering and bond angles of the pyrrolidine ring are distinct, making 1-Boc-pyrrolidine-3-carboxylic acid a specific choice for fine-tuning scaffold geometry in structure-activity relationship (SAR) studies.

| Evidence Dimension | Backbone Dihedral Angle (Φ) Constraint |

| Target Compound Data | Restricted to a narrow conformational space (Φ ≈ -65°) |

| Comparator Or Baseline | Acyclic β-amino acids (flexible); Piperidine analogs (different ring pucker and angles) |

| Quantified Difference | Provides a specific, non-interchangeable conformational lock on the molecular backbone. |

| Conditions | Incorporation into peptide or small molecule scaffolds. |

This specific conformational locking allows researchers to reduce the entropic penalty of binding to a biological target, which can lead to significant improvements in binding affinity and selectivity.

Development of Conformationally-Defined Peptidomimetics and Scaffolds

This compound is the right choice when the primary goal is to introduce a rigid bend or turn into a peptide or small molecule backbone. Its defined stereochemistry and ring pucker provide a reliable method to lock in a specific three-dimensional structure, which is essential for optimizing interactions with a protein binding pocket and improving metabolic stability.

Synthesis of β-Amino Acid-Containing DPP-4 Inhibitors

In workflows targeting DPP-4 inhibitors for type 2 diabetes research, this specific building block is a logical procurement choice. It is a documented and validated precursor for the synthesis of the critical β-amino acid portion of several classes of potent DPP-4 inhibitors, providing a direct and established route to these high-value targets.

Organic-Phase Automated or Solution-Phase Synthesis

This is the required material for synthetic protocols that run in common organic solvents like DCM, THF, or DMF, including automated peptide synthesis. The Boc group ensures the necessary solubility and prevents the amine from interfering with coupling reactions, making it superior to the highly polar, zwitterionic, and less soluble unprotected pyrrolidine-3-carboxylic acid for these applications.

References

- [3] Zhong, J., et al. (2018). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 23(11), 2885.

- [10] Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439–2504.

- [19] Taverna, M., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2296-2338.

- [21] Koskinen, A. M., & Kumpulainen, H. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(18), 7089–7095.

XLogP3

GHS Hazard Statements

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (80%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Wikipedia

Explore Compound Types